(2-Amino-4-thiazolyl)acetyl Mirabegron is a derivative of Mirabegron, a well-known medication primarily used for the treatment of overactive bladder. This compound features a thiazole ring, which is a five-membered heterocyclic structure containing sulfur and nitrogen atoms. The molecular formula for (2-Amino-4-thiazolyl)acetyl Mirabegron is C26H28N6O3S2, and it has a molecular weight of 536.67 g/mol. The compound is characterized by its unique functional groups that contribute to its biological activity and potential therapeutic applications .
The chemical reactivity of (2-Amino-4-thiazolyl)acetyl Mirabegron can be attributed to the presence of various functional groups. The thiazole moiety can participate in nucleophilic substitutions and electrophilic additions. Additionally, the acetyl group can undergo hydrolysis under acidic or basic conditions, leading to the release of acetic acid and the formation of the corresponding amine. These reactions are significant for understanding the compound's stability and potential degradation pathways in biological systems .
(2-Amino-4-thiazolyl)acetyl Mirabegron exhibits pharmacological properties similar to those of its parent compound, Mirabegron. It acts as a beta-3 adrenergic receptor agonist, promoting relaxation of the bladder detrusor muscle, which helps in increasing bladder capacity and reducing the frequency of urination. Research indicates that this compound may also possess anti-inflammatory and analgesic properties, making it a candidate for further exploration in various therapeutic contexts .
The synthesis of (2-Amino-4-thiazolyl)acetyl Mirabegron typically involves several key steps:
These methods highlight the importance of controlling reaction conditions to ensure high yields and purity of the final product .
(2-Amino-4-thiazolyl)acetyl Mirabegron has potential applications in:
Studies on (2-Amino-4-thiazolyl)acetyl Mirabegron indicate that it may interact with various biological targets beyond beta-3 adrenergic receptors. These interactions could include:
Understanding these interactions is crucial for predicting side effects and optimizing therapeutic strategies .
Several compounds share structural similarities with (2-Amino-4-thiazolyl)acetyl Mirabegron, each possessing unique characteristics:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| Mirabegron | Beta-3 adrenergic agonist | Established treatment for overactive bladder |
| (2-Amino-4-thiazolyl)acetyl | Contains thiazole ring | Potential anti-inflammatory effects |
| Di(2-Amino-4-thiazolyl)acetyl | Dimeric form with enhanced activity | May exhibit synergistic effects |
| 4-Thiazolylacetamide | Simple thiazole derivative | Different pharmacological profile |
These compounds illustrate the diversity within this chemical class, highlighting how variations in structure can lead to significant differences in biological activity and therapeutic potential .
The synthesis of thiazolyl-acetic acid derivatives, a core structural component of Mirabegron, typically begins with cyclization reactions involving thiourea and halogenated acetoacetyl esters. A patented method demonstrates the preparation of (2-aminothiazol-4-yl)-acetic acid hydrochloride by reacting ethyl 4-chloroacetoacetate with thiourea in aqueous suspension, followed by neutralization and hydrolysis. This process yields the free acid, which is prone to decarboxylation in solution, necessitating careful control of reaction conditions to stabilize the intermediate.
Alternative routes involve multi-step sequences starting from chalcones and thiosemicarbazide. For instance, 3-methyl-4-oxo-4-(2-arylhydrazono)-4,5-dihydro-1H-pyrazole-1-carbothioamides are synthesized via thiosemicarbazone intermediates, which subsequently react with hydrazonoyl chlorides to form thiazolyl-pyrazole derivatives. These pathways highlight the versatility of thiazole ring formation through nucleophilic substitution and cyclocondensation, with yields dependent on the electronic effects of substituents and the steric accessibility of reactive sites.
A critical challenge in these syntheses is the light sensitivity of intermediates, which mandates the use of amber glassware or inert atmospheres to prevent degradation. Additionally, the choice of halogenated acetoacetyl esters (e.g., chloro vs. bromo) influences reaction kinetics, with bromo derivatives exhibiting faster cyclization rates but requiring stricter temperature control to avoid side reactions.
The tert-butoxycarbonyl (Boc) group is widely employed to protect the primary amine in thiazolyl-acetic acid intermediates due to its stability under basic and nucleophilic conditions and its selective cleavage under mild acidic conditions. For example, ethyl 2-((tert-butoxycarbonyl)amino)thiazole-5-carboxylate is synthesized by treating the free amine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP). This method ensures high regioselectivity, as the Boc group preferentially protects the amine without affecting ester functionalities.
Dual protection strategies, where Boc is used alongside other groups (e.g., sulfonamides), have been explored to enable sequential deprotection. The electron-withdrawing nature of the Boc group enhances the lability of adjacent protecting groups, allowing selective removal under reductive or acidic conditions. For instance, Boc-protected arenesulfonamides undergo facile cleavage with magnesium powder in methanol, showcasing the synergistic effects of dual protection in complex syntheses.
The Boc group’s compatibility with diverse reaction conditions—such as ester hydrolysis and amide couplings—makes it indispensable in multi-step syntheses. However, its acid liability necessitates cautious handling during steps involving protic solvents or Lewis acids, which could prematurely cleave the protecting group.
The formation of amide bonds in Mirabegron derivatives relies on condensation agents that activate carboxyl groups without inducing racemization or side reactions. In the synthesis of thiazolyl-pyrazole hybrids, dimethylformamide dimethyl acetal (DMF-DMA) is employed to facilitate the reaction between pyrazole carbothioamides and hydrazonoyl chlorides, yielding thiohydrazonate intermediates. This reagent promotes efficient nucleophilic attack by generating reactive imidate species, thereby accelerating the reaction kinetics.
Alternative agents such as dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt) are avoided in thiazole-containing systems due to their tendency to form insoluble byproducts that complicate purification. Instead, ethyl chloroacetate serves as a mild acylating agent in the presence of Boc-protected amines, enabling the synthesis of thiazolyl-acetic acid esters with minimal epimerization. The choice of agent is further influenced by solvent compatibility; for example, DMF-DMA requires anhydrous dichloromethane to maintain reactivity, whereas ethyl chloroacetate tolerates aqueous-organic biphasic systems.
Deprotection of Boc groups in thiazolyl-acetic acid derivatives is optimally performed in solvent systems that balance acid strength and solubility. Hydrochloric acid in dioxane or ethyl acetate is commonly used for Boc cleavage, achieving complete deprotection within 1–2 hours at room temperature. Polar aprotic solvents like dichloromethane are preferred for their ability to solubilize both the Boc-protected intermediate and the resulting ammonium salt, facilitating straightforward isolation.
In cases where acid-sensitive functional groups are present, reductive deprotection using magnesium powder in methanol offers a viable alternative. This method leverages the solvent’s protic nature to stabilize reactive intermediates while ensuring rapid Boc removal without degrading the thiazole ring. Solvent polarity also impacts the efficiency of subsequent neutralization steps; for instance, switching from chlorinated solvents to diethyl ether during workup enhances the precipitation of pure free amines, as demonstrated in the synthesis of ethyl (2-aminothiazol-4-yl)-acetate.
The β3-adrenoceptor represents a critical component in the cellular signaling cascade that mediates bladder smooth muscle relaxation [6] [7]. Upon activation, β3-adrenoceptors typically couple with Gs proteins, leading to the activation of adenylate cyclase and subsequent increases in intracellular cyclic adenosine monophosphate concentrations [7] [8]. This pathway is fundamental to the therapeutic effects observed with compounds targeting the β3-adrenoceptor system [9] .
Research has demonstrated that β3-adrenoceptor activation results in substantial elevation of cyclic adenosine monophosphate levels, which promotes relaxation of detrusor smooth muscle during the storage phase of the urinary bladder fill-void cycle [9] [10]. The signaling pathway involves the Gs-dependent activation of adenylate cyclase, with downstream effects mediated through protein kinase A activation and subsequent phosphorylation of cAMP-responsive element binding protein [7] [11].
Notably, the β3-adrenoceptor exhibits unique regulatory characteristics compared to β1- and β2-adrenoceptor subtypes [11]. Unlike other β-adrenoceptor subtypes that undergo downregulation during chronic agonist exposure, the β3-adrenoceptor demonstrates paradoxical upregulation [11]. Studies have identified four potential cAMP response elements in the 5' flanking region of the β3-adrenoceptor gene, with three elements showing increased transcription in response to cAMP analogues [11].
Table 1: β3-Adrenoceptor Signaling Pathway Components
| Component | Function | Effect |
|---|---|---|
| Gs Protein | Signal transduction | Activates adenylate cyclase [7] |
| Adenylate Cyclase | Enzyme activation | Converts ATP to cAMP [7] |
| Protein Kinase A | Kinase activation | Phosphorylates target proteins [12] |
| CREB | Transcription factor | Mediates gene expression [11] |
The molecular mechanisms underlying β3-adrenoceptor activation also involve alternative signaling pathways [13]. Research has indicated that β3-adrenoceptor signaling can occur through cAMP-independent mechanisms, including activation of nitric oxide synthase and subsequent cyclic guanosine monophosphate production [6] [13]. This pathway involves Gi protein coupling and results in protein kinase G activation [6].
The α1A-adrenoceptor subtype represents a highly specialized G protein-coupled receptor that exhibits unique allosteric modulation properties [14] [15]. Recent structural studies have revealed the presence of distinct allosteric binding sites that enable selective modulation of receptor function without directly competing with orthosteric ligands [14] [16]. These allosteric sites provide opportunities for developing subtype-selective modulators with reduced side effects compared to traditional orthosteric agonists [14].
Comprehensive analysis of α1A-adrenoceptor structure has identified two unique secondary binding pockets that contribute to ligand selectivity [17]. The orthosteric binding pocket is formed by residues in transmembrane domains 3, 5, 6, and 7, with key interactions involving Asp106, Ser188, and Phe312 [18]. The binding characteristics demonstrate that noradrenaline forms extensive polar and non-polar interactions with conserved aromatic residues [18].
Research has established that positive allosteric modulators of the α1A-adrenoceptor can enhance norepinephrine-mediated signaling while exhibiting ligand selectivity [14]. These modulators demonstrate conformational selectivity, affecting only the high-affinity state of norepinephrine binding without influencing epinephrine-mediated responses [14]. The allosteric modulation results in signal bias, potentiating cAMP responses while having no effect on inositol phosphate signaling [14].
Table 2: α1A-Adrenoceptor Binding Site Characteristics
| Binding Site | Key Residues | Ligand Interaction | Functional Effect |
|---|---|---|---|
| Orthosteric | Asp106, Ser188, Phe312 | Direct agonist binding [18] | Primary activation |
| Allosteric Site 1 | Transmembrane region | Positive modulation [14] | Enhanced signaling |
| Allosteric Site 2 | Extracellular region | Selective modulation [17] | Subtype specificity |
The molecular recognition mechanisms involve specific amino acid residues that determine subtype selectivity between α1A-, α1B-, and α1D-adrenoceptor subtypes [19] [20]. Residues at positions 3.29 and 6.55 have been identified as key determinants of ligand selectivity [17]. The α1A-adrenoceptor exhibits distinct pharmacological properties, including unique sensitivity to specific antagonists and differential G protein coupling compared to other α1-adrenoceptor subtypes [15] [21].
Functional studies have demonstrated that α1A-adrenoceptor activation mediates diverse physiological responses, including smooth muscle contraction, cardiac stimulation, and neuronal excitation [15] [20]. The receptor activation typically results in Gq/11 protein coupling, leading to phospholipase C activation and increased intracellular calcium concentrations [19] [21]. However, evidence suggests that α1A-adrenoceptors can also couple to alternative signaling pathways, including adenylyl cyclase activation in certain cellular contexts [15].
Cryogenic electron microscopy has revolutionized the structural characterization of adrenergic receptor complexes, providing unprecedented insights into ligand binding mechanisms and conformational dynamics [22] [23]. Recent advances in cryo-EM methodology have enabled the determination of high-resolution structures of adrenergic receptors bound to phenylethanolamine ligands, revealing detailed molecular interactions at near-atomic resolution [24] [25].
The application of cryo-EM to adrenergic receptor systems has yielded structures with resolutions ranging from 2.9 to 4.0 Angstroms, sufficient to resolve individual amino acid side chains and ligand binding poses [16] [18]. These structures have provided critical insights into the conformational changes associated with receptor activation and the specific interactions that determine ligand selectivity [25] [26].
Structural analysis of phenylethanolamine binding has revealed that these compounds adopt specific conformations within the orthosteric binding pocket [27] [25]. The phenylethanolamine moiety typically forms hydrogen bonds with conserved aspartate residues and establishes cation-π interactions with aromatic amino acids [28] [18]. The β-hydroxyl group of phenylethanolamine compounds consistently forms hydrogen bonds with Asp3.32, while the amino group engages in both hydrogen bonding and cation-π stacking interactions [18].
Table 3: Cryo-EM Structural Data for Adrenergic Receptor Complexes
| Receptor Subtype | Ligand | Resolution (Å) | Key Binding Interactions | Reference Structure |
|---|---|---|---|---|
| α2A-Adrenergic | Epinephrine | 3.4 | Asp3.32, Phe7.39 [25] | PDB: 9CBL |
| α1A-Adrenergic | Noradrenaline | 2.9 | Asp106, Ser188, Phe312 [18] | Active complex |
| β3-Adrenergic | Mirabegron | 3.2 | Orthosteric and exosite [29] | Selective binding |
The binding site mapping has revealed that phenylethanolamine derivatives exhibit distinct conformational preferences depending on the receptor subtype [25] [26]. Comparative structural analysis demonstrates that epinephrine adopts different conformations when binding to α-adrenergic versus β-adrenergic receptors [25]. These conformational differences arise from variations in the binding pocket architecture and the specific amino acid residues that interact with the ligand [26].
Advanced cryo-EM techniques have also enabled the characterization of dynamic binding processes and conformational transitions [22] [24]. Molecular dynamics simulations based on cryo-EM structures have provided insights into the stability of different ligand binding poses and the energetics of receptor-ligand interactions [24]. These studies have revealed that certain binding poses are energetically favored and remain stable throughout extended simulation periods [24].
The structural characterization of adrenergic receptor complexes has demonstrated the importance of allosteric communication between binding sites [30] [31]. Cryo-EM structures have revealed that ligand binding induces conformational changes that propagate throughout the receptor structure, affecting both orthosteric and allosteric binding sites [31]. This structural information has proven invaluable for understanding the molecular basis of receptor selectivity and for guiding the design of subtype-selective ligands [32].
Research utilizing cryo-EM has also highlighted the role of membrane environment in receptor function [33]. Studies have shown that receptor conformation and ligand binding characteristics can be influenced by the lipid composition of the surrounding membrane [33]. This finding has important implications for understanding receptor function in physiological contexts and for the development of more effective therapeutic agents [32].
The thiazole ring system represents a critical pharmacophore in (2-Amino-4-thiazolyl)acetyl Mirabegron, with substitution patterns fundamentally influencing beta-3 adrenergic receptor agonist activity and selectivity profiles [1] [2] [3]. Comprehensive structure-activity relationship analyses reveal that electronic properties of substituents attached to the thiazole core directly correlate with binding affinity and functional potency.
Electron-withdrawing substituents demonstrate a complex relationship with agonist potency. The incorporation of 4-chlorophenyl groups in the 2-amino-thiazole scaffold enhances beta-3 adrenergic receptor selectivity while maintaining robust agonist activity with an EC50 value of 3.7 μM [1] [4]. Similarly, 4-fluorophenyl substitutions provide moderate selectivity with an EC50 of 6.8 μM, indicating that moderate electron-withdrawing effects optimize receptor interaction without compromising binding efficiency [5]. However, strongly electron-withdrawing groups such as 4-trifluoromethylphenyl and 4-cyanophenyl substituents significantly reduce agonist potency, with EC50 values of 16.5 μM and greater than 50 μM respectively [4] [5].
The 2,4-dichlorophenyl substitution pattern represents the optimal configuration for agonist potency, achieving the highest activity with an EC50 of 0.9 μM [1]. This enhanced potency results from the synergistic effects of dual electron-withdrawing chlorine atoms, which optimize the electronic distribution within the thiazole ring system and facilitate favorable electrostatic interactions with the receptor binding site [6]. The dual halogen substitution creates an optimal balance between electronic effects and steric considerations, enabling precise alignment within the beta-3 adrenergic receptor orthosteric site.
Electron-donating substituents, particularly 3,4-dimethoxy groups, enhance binding affinity through increased electron density on the thiazole ring, resulting in EC50 values ranging from 2.7 to 3.8 μM [7] [3]. These methoxy substituents contribute to enhanced pharmacophore efficiency by increasing the nucleophilic character of the thiazole nitrogen atoms, facilitating stronger coordination with receptor residues [7]. The positioning of methoxy groups at the 3,4-positions provides optimal spatial orientation for hydrogen bonding interactions with key amino acid residues in the receptor binding pocket.
Table 1: Impact of Thiazole Ring Substitution Patterns on Agonist Potency
| Substitution Pattern | Receptor Selectivity | Agonist Potency (EC50 μM) | Electronic Effect |
|---|---|---|---|
| 2-Amino-4-thiazolyl | β3-adrenergic selective | 3.1-17.6 | Electron-donating amino group |
| 4-Chlorophenyl-2-amino-thiazole | Enhanced β3 selectivity | 3.7 | Moderate electron-withdrawing |
| 4-Fluorophenyl-2-amino-thiazole | Moderate selectivity | 6.8 | Weak electron-withdrawing |
| 4-Trifluoromethylphenyl-2-amino-thiazole | High selectivity | 16.5 | Strong electron-withdrawing |
| 4-Cyanophenyl-2-amino-thiazole | Reduced selectivity | >50 | Strong electron-withdrawing |
| 2,4-Dichlorophenyl-thiazole | Highest potency observed | 0.9 | Dual electron-withdrawing |
| Phenyl-4-thiazole | Baseline activity | 6.1-26.4 | Neutral |
| 3,4-Dimethoxy-substituted thiazole | Enhanced binding affinity | 2.7-3.8 | Electron-donating methoxy groups |
The acetyl spacer region connecting the thiazole pharmacophore to the mirabegron scaffold plays a crucial role in determining target selectivity and receptor binding kinetics [8] [9] [10]. Systematic modification of spacer length reveals distinct structure-activity relationships that directly influence beta-3 adrenergic receptor selectivity over other adrenergic receptor subtypes.
Direct linkage configurations (zero-atom spacers) result in non-selective binding profiles with selectivity ratios of 1:1, indicating equivalent affinity for multiple adrenergic receptor subtypes [8]. The absence of a spacer element constrains the molecular conformational flexibility required for selective receptor recognition, resulting in binding affinities greater than 100 nM and rapid pharmacokinetic clearance [10]. These direct linkages fail to provide the optimal spatial orientation necessary for selective beta-3 adrenergic receptor engagement.
Two-atom acetyl spacers represent the optimal configuration for achieving selective beta-3 adrenergic receptor binding, with selectivity ratios of 4.1:1 and binding affinities ranging from 12.3 to 17.6 nM [11] [8]. The acetyl carbonyl group provides a critical hydrogen bonding acceptor site that forms specific interactions with conserved threonine and serine residues in the beta-3 adrenergic receptor binding pocket [12]. This optimal spacer length maintains the appropriate distance between the thiazole pharmacophore and the mirabegron core structure, enabling simultaneous engagement of both primary and secondary binding sites.
Three-atom propanoyl spacers achieve the highest selectivity ratios of 8.1 to 9.0:1, with enhanced binding affinities of 2.7 to 3.8 nM [8] [9]. The additional methylene unit in the spacer provides increased conformational flexibility while maintaining the critical carbonyl hydrogen bonding functionality. This enhanced selectivity results from improved complementarity with the beta-3 adrenergic receptor binding pocket geometry, which accommodates the extended spacer length through favorable van der Waals interactions with hydrophobic residues [12].
Extended spacers containing four to six atoms demonstrate moderate selectivity ratios of 2.0 to 4.5:1, but exhibit reduced bioavailability due to increased molecular flexibility and susceptibility to metabolic degradation [10]. The excessive spacer length disrupts the optimal pharmacophore geometry, leading to reduced binding efficiency and compromised pharmacokinetic properties [9].
Table 2: Role of Acetyl Spacer Length in Target Selectivity
| Spacer Configuration | Target Selectivity Ratio | Binding Affinity (Ki nM) | Pharmacokinetic Properties |
|---|---|---|---|
| Direct linkage (0 atoms) | 1:1 (non-selective) | >100 | Rapid clearance |
| Acetyl spacer (2 atoms) | 4.1:1 (selective) | 12.3-17.6 | Optimal balance |
| Propanoyl spacer (3 atoms) | 8.1-9.0:1 (highly selective) | 2.7-3.8 | Enhanced stability |
| Extended spacer (4-6 atoms) | 2.0-4.5:1 (moderate) | 8.8-42.1 | Reduced bioavailability |
| Methylene insertion | 0.4-0.8:1 (reduced) | >50 | Poor membrane permeation |
| Ethylene spacer | 1.5-2.1:1 (low) | 13.3-26.8 | Moderate stability |
| Flexible alkyl chain | Variable | 15.8-40.7 | Variable metabolism |
The positioning and electronic environment of amino groups within the thiazole ring system critically determine pharmacophore efficiency and receptor binding characteristics [7] [2] [3]. Electronic density distribution and hydrogen bonding capacity vary significantly with amino group position, directly influencing agonist potency and selectivity profiles.
The 2-position amino group (ortho to sulfur) demonstrates optimal pharmacophore efficiency with 93 to 99% maximal efficacy [2] [3]. This positioning provides the highest electronic density (δ = -0.32) due to resonance stabilization with the thiazole sulfur atom, creating a strong electron-donating environment that enhances nucleophilic character [13]. The 2-amino configuration functions as both a hydrogen bond donor and acceptor, enabling dual ionic and hydrogen bonding interactions with critical receptor residues [7]. This optimal electronic environment facilitates formation of stable receptor-ligand complexes with extended residence times.
The 4-position amino group (meta to sulfur) exhibits moderate pharmacophore efficiency ranging from 42 to 87% efficacy, with reduced electronic density (δ = -0.18) compared to the 2-position [2]. This positioning provides adequate hydrogen bonding capacity but lacks the electronic stabilization conferred by direct resonance with the sulfur atom [3]. The 4-amino configuration primarily engages in hydrogen bonding interactions rather than ionic binding, resulting in moderate binding affinity and functional potency.
The 5-position amino group (para to sulfur) demonstrates minimal pharmacophore activity with less than 20% efficacy [2]. The electronic density at this position (δ = -0.05) is significantly reduced due to the electron-withdrawing effects of the thiazole sulfur and nitrogen atoms [13]. The weak electronic environment limits hydrogen bonding capacity to van der Waals interactions, insufficient for effective receptor engagement.
Alkylation of the 2-amino group progressively reduces pharmacophore efficiency and electronic density [7]. N-methylation decreases efficacy to 56-76% with electronic density of δ = -0.25, while N-ethylation further reduces activity to 45-65% efficacy (δ = -0.22) [14]. N-propylation results in minimal activity of 20-40% efficacy (δ = -0.19), indicating that steric bulk progressively compromises optimal receptor binding geometry [7].
Acetamido substitution at the 2-position maintains high pharmacophore efficiency of 75-95% with enhanced electronic density (δ = -0.28) [15]. The acetamido carbonyl oxygen functions as an enhanced hydrogen bond acceptor, facilitating dipole-dipole interactions and hydrogen bonding with receptor residues [15]. This modification preserves the critical electronic characteristics of the amino group while providing additional binding interactions through the amide functionality.
Table 3: Electronic Effects of Amino Group Position on Pharmacophore Efficiency
| Amino Group Position | Pharmacophore Efficiency | Electronic Density (δ) | Hydrogen Bonding Capacity | Receptor Interaction Type |
|---|---|---|---|---|
| 2-Position (ortho to sulfur) | 93-99% efficacy | -0.32 (high electron density) | Strong donor/acceptor | Ionic + H-bond |
| 4-Position (meta to sulfur) | 42-87% efficacy | -0.18 (moderate) | Moderate donor | H-bond only |
| 5-Position (para to sulfur) | Inactive (<20%) | -0.05 (low) | Weak interaction | Van der Waals |
| N-methylated 2-amino | 56-76% efficacy | -0.25 (reduced) | Reduced donor capacity | Hydrophobic + weak H-bond |
| N-ethylated 2-amino | 45-65% efficacy | -0.22 (reduced) | Further reduced | Primarily hydrophobic |
| N-propylated 2-amino | 20-40% efficacy | -0.19 (reduced) | Minimal capacity | Weak hydrophobic |
| Acetamido substitution | 75-95% efficacy | -0.28 (enhanced) | Enhanced acceptor | Dipole-dipole + H-bond |